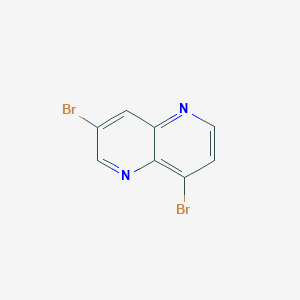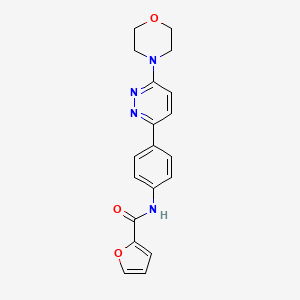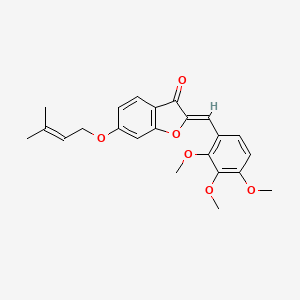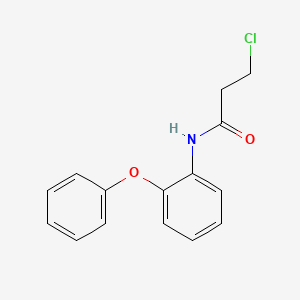
3-chloro-N-(2-phenoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-phenoxyphenyl)propanamide is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(2-phenoxyphenyl)propanamide is 1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of 3-chloro-N-(2-phenoxyphenyl)propanamide is reported to be between 62-63 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Applications De Recherche Scientifique
Pharmacokinetics and Metabolic Profiles
Research on related compounds, such as selective androgen receptor modulators (SARMs) and their pharmacokinetics and metabolism in preclinical models, suggests potential applications in understanding drug absorption, distribution, metabolism, and excretion (ADME) processes. For instance, studies on S-1, a potent SARM, have shown insights into ideal pharmacokinetic characteristics for therapeutic agents targeting androgen-dependent diseases, emphasizing the importance of studying molecular properties and metabolic profiles (Di Wu et al., 2006).
Renewable Chemical Building Blocks
Research on compounds like phloretic acid demonstrates the potential of renewable chemical building blocks for enhancing the reactivity of molecules towards specific chemical transformations. This approach can pave the way for sustainable alternatives in materials science, indicating that related compounds like 3-chloro-N-(2-phenoxyphenyl)propanamide could be explored for their reactivity and potential as renewable chemical feedstocks (Acerina Trejo-Machin et al., 2017).
Environmental Monitoring and Bioremediation
The study of environmental phenols and their presence in various environments highlights the significance of monitoring and possibly remediating compounds that may have adverse environmental and health effects. For instance, the determination of phenolic compounds like 2-phenylphenol using advanced electrochemical sensors suggests avenues for environmental monitoring and pollution control technologies that could be applicable to compounds like 3-chloro-N-(2-phenoxyphenyl)propanamide (H. Karimi-Maleh et al., 2019).
Antimicrobial and Antioxidant Applications
The pharmacological review of chlorogenic acid and its various biological effects, including antimicrobial, antioxidant, and hepatoprotective activities, suggests that related compounds could be explored for their potential health benefits and applications in food safety and preservation (M. Naveed et al., 2018).
Asymmetric Synthesis and Drug Development
Research on the asymmetric synthesis of chiral intermediates for antidepressant drugs highlights the importance of exploring microbial reductases and enzymatic processes for the production of optically pure compounds. Such studies suggest the potential for 3-chloro-N-(2-phenoxyphenyl)propanamide and related compounds in the development of new therapeutic agents through biocatalytic processes (Y. Choi et al., 2010).
Propriétés
IUPAC Name |
3-chloro-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBTZXGKHKCEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-phenoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)
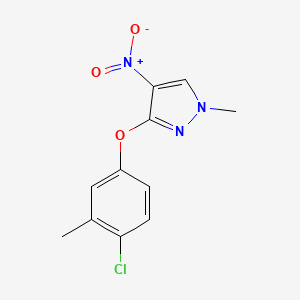
![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)
![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)
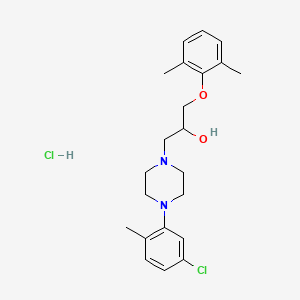
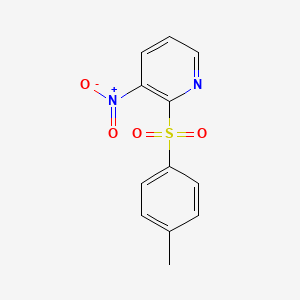
![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)

![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)
